molecular formula C13H18FNO B13063391 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

Cat. No.: B13063391
M. Wt: 223.29 g/mol
InChI Key: CDBDAVASNGASOK-UHFFFAOYSA-N
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Description

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is a chemical compound that belongs to the morpholine family Morpholine derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine typically involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; temperatures around 50°C to 80°C.

    Reduction: Lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Nucleophiles such as amines or thiols; solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted morpholine compounds.

Scientific Research Applications

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The compound may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-(3-chlorophenyl)-5-methylmorpholine
  • 5-Ethyl-2-(3-bromophenyl)-5-methylmorpholine
  • 5-Ethyl-2-(3-iodophenyl)-5-methylmorpholine

Uniqueness

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine

InChI

InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3

InChI Key

CDBDAVASNGASOK-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)F)C

Origin of Product

United States

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